molecular formula C12H23NO5S B065291 tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 161975-39-9

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B065291
CAS No.: 161975-39-9
M. Wt: 293.38 g/mol
InChI Key: RXNQBVRCZIYUJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate as an inhibitor of Mycobacterium tuberculosis (Mtb). The compound exhibits promising activity against MenA, an enzyme critical for the biosynthesis of menaquinone, which is essential for bacterial survival.

  • Case Study : A study demonstrated that derivatives of this compound showed IC50 values ranging from 13 to 22 μM against MenA, indicating substantial inhibitory activity. Moreover, in combination therapy with other agents targeting the electron transport chain, nearly complete sterilization of Mtb was achieved within two weeks in vivo .

Central Nervous System Effects

The piperidine structure of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

  • Research Insight : Investigations into piperidine derivatives have shown that modifications can lead to enhanced affinity for neurotransmitter receptors, suggesting that this compound could be a candidate for further research in neuropharmacology.

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the methylsulfonyl group is crucial for enhancing the compound's biological activity.

Derivative Libraries

The development of a library of derivatives based on this compound has been undertaken to optimize its pharmacological properties. Variations in substituents on the piperidine ring can lead to compounds with improved efficacy and reduced toxicity.

Data Table: Summary of Biological Activities

Compound NameTargetIC50 (μM)Remarks
This compoundMenA13 - 22Potent inhibitor; synergistic effects with other drugs
Derivative ANeurotransmitter ReceptorTBDPotential CNS effects
Derivative BBacterial Growth InhibitionTBDFurther testing required

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the piperidine ring .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • CAS No.: 161975-39-9
  • Molecular Formula: C₁₂H₂₃NO₅S
  • Molecular Weight : 293.38 g/mol
  • Key Functional Groups : Boc-protected piperidine core, methylsulfonyloxy (mesyloxy) methyl substituent.

The target compound likely involves mesylation of a hydroxymethyl-piperidine intermediate followed by Boc protection.

Applications :
Primarily used as a synthetic intermediate in pharmaceutical chemistry. The mesyloxy group (-OSO₂CH₃) serves as a leaving group, enabling nucleophilic substitution to introduce diverse substituents .

Comparison with Structurally Similar Compounds

Structural Analogues: Core Modifications

Compound A : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: Not specified)

  • Key Difference : Lacks the methylene (-CH₂-) bridge between the piperidine and mesyloxy group.
  • Implications : Reduced steric hindrance may enhance reactivity in substitution reactions compared to the target compound .

Compound B : tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420797-21-2)

  • Key Difference : Trifluoromethylsulfonyl (-OSO₂CF₃) replaces methylsulfonyl (-OSO₂CH₃).
  • Implications : The electron-withdrawing CF₃ group increases leaving group ability, making this compound more reactive in SN2 reactions .

Compound C : tert-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)

  • Key Difference : Incorporates a triazole-pyrimidine pharmacophore.
  • Implications : Designed for kinase inhibition (e.g., BET family proteins), contrasting with the target compound’s role as an intermediate .

Functional Group Analogues

Compound D : tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)

  • Key Difference : Methoxy-methyl carbamoyl (-CON(OMe)Me) replaces mesyloxymethyl.
  • Implications : Serves as a carbonyl-based precursor for amide couplings rather than substitution reactions .

Compound E : tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate (CAS: 159557-47-8)

  • Key Difference : Benzyloxy (-OCH₂C₆H₅) substituent.
  • Implications: The benzyl group requires hydrogenolysis for deprotection, unlike the mesyloxy group’s direct displacement .

Pharmacological Analogues

Compound F : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)

  • Key Features : Combines triazole, pyrimidine, and silyl-protected hydroxymethyl groups.
  • Applications : Dual kinase-bromodomain inhibitors, highlighting the versatility of Boc-piperidine scaffolds in drug discovery .

Comparative Data Table

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
Target Compound (161975-39-9) C₁₂H₂₃NO₅S 293.38 -CH₂OSO₂CH₃ Synthetic Intermediate
Compound A C₁₁H₂₁NO₅S 279.36 -OSO₂CH₃ Nucleophilic Substitution
Compound B (1420797-21-2) C₁₂H₂₀F₃NO₅S 347.35 -CH₂OSO₂CF₃ High-Reactivity Intermediate
Compound C C₂₄H₃₁FN₇O₄S 548.61 Triazole-pyrimidine-mesyl Kinase Inhibition
Compound D (139290-70-3) C₁₃H₂₄N₂O₄ 272.34 -CON(OMe)Me Amide Coupling Precursor

Key Research Findings

Reactivity :

  • The mesyloxy group in the target compound facilitates efficient substitution reactions, as seen in analogues like Compound A .
  • Trifluoromethylsulfonyl derivatives (Compound B) exhibit enhanced leaving group ability but require specialized handling due to higher toxicity .

Biological Activity :

  • Triazole-containing analogues (Compound C, F) demonstrate selective kinase inhibition, underscoring the importance of heterocyclic appendages in drug design .

Synthetic Utility :

  • Boc-protected piperidines are widely used to stabilize amines during multi-step syntheses. The target compound’s mesyloxymethyl group enables diversification at the C4 position .

Biological Activity

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS No. 161975-39-9) is a synthetic compound with potential biological activity. Its molecular structure includes a piperidine ring, a tert-butyl group, and a methylsulfonyl moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃NO₅S
  • Molecular Weight : 293.38 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : Store in a sealed container at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. In vitro studies indicated an IC50 range of 13-22 μM for these interactions, suggesting moderate potency against this target .
  • Antitumor Activity : Preliminary studies have indicated that piperidine derivatives can exhibit antitumor properties. Although specific data on this compound's antitumor activity is limited, related piperidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : Some piperidine derivatives are known for their neuropharmacological effects, which may include anticonvulsant properties. The structural features of this compound may allow it to modulate neurotransmitter systems, although direct evidence for this specific compound is still needed.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives that share structural characteristics with this compound:

  • Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related piperidine compounds, which were assessed using various seizure models. These compounds often displayed significant protective effects against induced seizures, suggesting a potential therapeutic role in epilepsy treatment .
  • Cytotoxicity Studies : Research on structurally similar compounds has shown promising results in terms of cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. For example, compounds with similar piperidine structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
  • Inhibitory Effects on Mycobacterium tuberculosis : As mentioned earlier, the compound's inhibition of MenA has been linked to its potential use in tuberculosis treatment strategies. The combination therapy involving this compound has shown improved outcomes in preclinical models .

Data Table

PropertyValue
CAS Number161975-39-9
Molecular FormulaC₁₂H₂₃NO₅S
Molecular Weight293.38 g/mol
Purity>95% (HPLC)
Potential TargetsMenA (Mycobacterium tuberculosis), Antitumor pathways
IC50 (MenA Inhibition)13-22 μM

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate?

Answer:

  • Personal Protective Equipment (PPE):
    • Use chemically resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosolized particles .
    • For high-exposure scenarios, full-face respirators with OV/AG/P99 cartridges are recommended .
  • Emergency Measures:
    • Immediate rinsing of eyes (15+ minutes) and skin (soap/water) upon contact. Avoid inducing vomiting if ingested; seek medical attention .
  • Storage:
    • Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer:

  • Analytical Techniques:
    • Chromatography: Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection for purity assessment.
    • Spectroscopy: Confirm structure via 1H^1H-/13C^{13}C-NMR (peaks: δ ~1.4 ppm for tert-butyl, δ ~3.5–4.5 ppm for sulfonate ester) and FT-IR (S=O stretch at ~1350–1160 cm1^{-1}) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What key physical-chemical properties influence experimental handling?

Answer:

Property Reported Data Gaps
Physical StateSolid (light yellow to white) Melting point, solubility in water
StabilityStable under dry, cool conditions Decomposition temperature
ReactivityHydrolyzes under acidic/basic conditionsIncompatible materials
  • Handling Considerations:
    • Hygroscopicity: Store in desiccators to prevent moisture absorption.
    • Solubility: Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced Research Questions

Q. How can contradictions in reported physical-chemical properties be resolved?

Answer:

  • Methodological Approaches:
    • Differential Scanning Calorimetry (DSC): Determine precise melting points and thermal stability.
    • Karl Fischer Titration: Quantify water content to assess hygroscopicity.
    • Comparative Studies: Replicate synthesis/purification protocols from literature to identify batch-to-batch variability .
  • Computational Modeling:
    • Use software (e.g., Gaussian) to predict logP, pKa, and solubility via COSMO-RS .

Q. How to design stability studies for reactivity assessment under varying conditions?

Answer:

  • Experimental Design:
    • Accelerated Degradation: Expose the compound to:
  • Temperature: 40°C, 60°C, and 80°C for 1–4 weeks .
  • pH: Buffered solutions (pH 2, 7, 12) at 25°C .
    • Monitoring:
  • HPLC to track degradation products (e.g., piperidine derivatives).
  • LC-MS to identify hydrolyzed byproducts (e.g., methylsulfonic acid) .
  • Kinetic Analysis:
    • Calculate rate constants (kk) and activation energy (EaE_a) using Arrhenius plots .

Q. What methodologies elucidate reaction mechanisms in multi-step syntheses?

Answer:

  • Mechanistic Probes:
    • Isotopic Labeling: Use 18O^{18}O-labeled water to trace hydrolysis pathways .
    • Trapping Experiments: Add nucleophiles (e.g., NaN3_3) to intercept intermediates .
  • Computational Studies:
    • DFT Calculations: Map energy profiles for sulfonate ester cleavage and piperidine ring functionalization .
  • In Situ Monitoring:
    • ReactIR or NMR to observe real-time intermediates (e.g., carbocation formation during Boc deprotection) .

Q. How to address gaps in toxicological and ecotoxicological data?

Answer:

  • Toxicity Screening:
    • In Vitro Assays:
  • Ames test (mutagenicity), HepG2 cell viability (acute toxicity) .
    • Ecotoxicology:
  • Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition .
  • Regulatory Alignment:
    • Follow OECD Guidelines 423 (acute oral toxicity) and 201 (aquatic toxicity) .

Q. What synthetic strategies optimize yield for this compound?

Answer:

  • Key Steps:
    • Sulfonate Ester Formation: React piperidinemethanol with mesyl chloride in dry DCM, using TEA as a base (0–5°C, 2 h) .
    • Boc Protection: Use di-tert-butyl dicarbonate (Boc2_2O) in THF with DMAP catalysis (room temperature, 12 h) .
  • Purification:
    • Silica gel chromatography (hexane:EtOAc gradient) or recrystallization (EtOH/H2_2O) .

Properties

IUPAC Name

tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQBVRCZIYUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377566
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161975-39-9
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Aldrich) (4.30 g, 20 mmol) and Et3N (5 mL) in THF (60 mL) at 0° C. was added MeSO2Cl (1.6 mL) dropwise with stirring. After 2.5 h EtOAc (160 mL) and water (50 mL) were added to the reaction mixture, the EtOAc layer was separated, washed with 1N HCl (30 mL), dried over MgSO4, concentrated in vacuo to obtain the product (5.8 g, 98.9%) as a low melting white solid. This material was used directly for the next step without any further purification. 1H NMR (CDCl3) δ 4.20 (m, 2H), 4.04 (d, 2H, J=6.1 Hz), 2.99 (s, 3H), 2.68 (m, 2H), 2.01-1.70 (m, 3H), 1.43 (s, 9H), 1.20 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98.9%

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (29.26 g, 19.77 mL, 255.47 mmol) is added slowly (10 min) under nitrogen atmosphere to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (50.00 g, 232.24 mmol) and triethylamine (35.25 g, 48.56 mL, 348.36 mmol) in anhydrous dichloromethane (700 mL) at 9° C. (internal temperature). The mixture is stirred at 23° C. for 16 h. The reaction mixture is successively washed with 1 M aq hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed to obtain 60 g of the title compound as a white solid. MS (m/z) 316 (M+23).
Quantity
19.77 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolved 1-Boc-4-hydroxymethyl-piperidine in anhydrous CH2Cl2 (50 ml) and TEA (4.5 ml) and cooled to 0° C. Mesyl chloride (840 μl) was added and the mixture was stirred for 15 min then at RT for 45 min. The mixture was washed with brine/1N HCl and then brine, dried over Na2SO4, concentrated in vacuo and dried under high vacuum to provide 1-Boc-4-methylsulfonyloxymethyl-piperidine as a yellow orange thick oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The title compound from Step A above (8.8 g, 40.87 mmoles) and triethylamine (8.55 mL, 61.31 mmoles) were dissolved in CH2Cl2 (100 mL) and the mixture was stirred under nitrogen at 0° C. Methanesulfonylchloride (3.8 mL mL, 49.05 mmoles) was added and the solution was stirred at room temperature for 2 h. The solution was diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate, water and dried (MgSO4), filtered and evaporated to dryness to give the title compound (12.8 g) FABMS (M+1)=294.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

t-butyl 4-Hydroxymethyl-1-piperidinecarboxylate (5.00 g, 23.2 mmol) was dissolved in tetrahydrofuran (75 ml). To the solution were added triethylamine (2.83 g) and methanesulfonyl chloride (3.19 g) under ice cooling, and the mixture was stirred at 0° C. for 5 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with 1N-hydrochloric acid and a saturated aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting solid materials were washed with hexane to give the titled compound (6.55 g, 22.3 mmol, Yield 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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